molecular formula C18H19F2N3O2 B2901618 2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide CAS No. 2034467-85-9

2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

Cat. No. B2901618
M. Wt: 347.366
InChI Key: ZZDXLDYTVKBLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O2 and its molecular weight is 347.366. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide' involves the reaction of 2,4-difluoroaniline with 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid to form the intermediate 2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide.

Starting Materials
2,4-difluoroaniline, 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, Diisopropylcarbodiimide (DIC), N,N-Dimethylformamide (DMF), Triethylamine (TEA), Ethyl acetate, Sodium bicarbonate (NaHCO3), Wate

Reaction
Step 1: Dissolve 2,4-difluoroaniline (1.0 eq) and 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (1.1 eq) in DMF., Step 2: Add DIC (1.1 eq) and TEA (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Pour the reaction mixture into ethyl acetate and wash with water., Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent., Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent., Step 6: Dissolve the purified product in water and add NaHCO3 to adjust the pH to 7-8., Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate., Step 8: Evaporate the solvent and obtain the final product as a white solid.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c19-14-6-5-12(15(20)11-14)9-17(24)21-7-8-23-18(25)10-13-3-1-2-4-16(13)22-23/h5-6,10-11H,1-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXLDYTVKBLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

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